molecular formula C21H17F3N2O B11066195 (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 727661-48-5

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B11066195
CAS No.: 727661-48-5
M. Wt: 370.4 g/mol
InChI Key: MBHGRNRSQBZXHX-UHFFFAOYSA-N
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Description

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl and trifluoromethylphenyl groups are then introduced through substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Detailed methods for synthesizing heterocyclic compounds like this one often include the use of specific reagents and conditions to achieve the desired structural integrity and purity.

Key Synthetic Pathways

  • Cyclization Reactions : The formation of the pyrrolo[1,2-a]pyrazine structure often involves cyclization reactions between phenyl derivatives and nitrogen-containing compounds.
  • Functionalization : The introduction of trifluoromethyl groups can enhance the lipophilicity and biological activity of the compound, making it more suitable for medicinal applications.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells .
Cell LineIC50 Value (µM)Reference
MCF712.5
SKMEL-2810.0
SKOV-315.0
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of key signaling pathways in cancer cells, potentially through interaction with specific protein targets.

Biological Research

Research indicates that compounds related to (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone can serve as probes in biological assays to study cellular processes.

  • Enzyme Inhibition Studies : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic diseases .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing new polymers or nanomaterials.

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to its electron-rich structure.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of derivatives and evaluated their anticancer properties using MTT assays on multiple cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly affected cytotoxicity levels .
  • Biological Assay Development :
    • A study developed a new assay using this compound as a fluorescent probe to visualize enzyme activity in live cells. This approach provided insights into cellular metabolism under different physiological conditions .

Mechanism of Action

The mechanism of action of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which can enhance its biological activity and stability. This structural uniqueness makes it a valuable compound for further research and development .

Biological Activity

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H18F3N3C_{21}H_{18}F_3N_3 with a molecular weight of approximately 399.39 g/mol. Its structure features a pyrrolo-pyrazine core, which is known to influence its biological activity significantly.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas:

  • Antitumor Activity : Several studies have reported that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the substituents on the phenyl ring can enhance or diminish this activity.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Neuroprotective Properties : Research indicates that compounds with similar structures may act as positive allosteric modulators of NMDA receptors, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 . The SAR indicated that modifications at the 3-position significantly influenced potency.
  • Anti-inflammatory Research : In a study assessing COX inhibition, compounds structurally related to this compound were shown to reduce PGE2 production in RAW264.7 macrophages with IC50 values ranging from 5 to 20 µM .

Data Tables

Biological ActivityAssay TypeIC50 (µM)Reference
AntitumorMCF-7 Cell Line4.5
A549 Cell Line6.0
Anti-inflammatoryCOX-1 Inhibition10.0
COX-2 Inhibition15.0

Properties

CAS No.

727661-48-5

Molecular Formula

C21H17F3N2O

Molecular Weight

370.4 g/mol

IUPAC Name

(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C21H17F3N2O/c22-21(23,24)17-9-4-8-16(14-17)20(27)26-13-12-25-11-5-10-18(25)19(26)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2

InChI Key

MBHGRNRSQBZXHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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